3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide
Description
3-Formyl-N,N-dimethyl-1H-indole-5-sulfonamide is a sulfonamide derivative featuring an indole core substituted with a formyl group at the 3-position and a dimethyl sulfonamide moiety at the 5-position. Its molecular formula is C₁₁H₁₂N₂O₃S, with a molecular weight of 252.29 g/mol .
Synthesis typically involves functionalization of the indole scaffold. For example, compound 13 (3-formyl-N,N-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-sulfonamide) is synthesized via Method D1, yielding 28% as a white solid with characteristic IR peaks at 1660 cm⁻¹ (C=O stretch) and 1329 cm⁻¹ (S=O stretch) .
Properties
IUPAC Name |
3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-13(2)17(15,16)9-3-4-11-10(5-9)8(7-14)6-12-11/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUWCNMXPWIDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide typically involves multi-step organic reactionsThe indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The formyl group can be introduced via a Vilsmeier-Haack reaction, where the indole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) . The dimethylamino group can be introduced through N-methylation using methyl iodide and a base such as potassium carbonate . Finally, the sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Scientific Research Applications
The compound "2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide" has a variety of applications in scientific research, including its use as a building block for synthesizing more complex molecules, its study for potential biological activities, and its investigation for potential therapeutic effects and as a lead compound for drug development.
Chemical Reactions Analysis
2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide can undergo oxidation, reduction, and substitution reactions.
Types of Reactions
- Oxidation The formyl group can be oxidized to a carboxylic acid. Common reagents for this process include potassium permanganate or chromium trioxide in acidic conditions. The major product formed is 2-chloro-3-carboxy-N,N-dimethyl-1H-indole-5-sulfonamide.
- Reduction The formyl group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride. The major product formed is 2-chloro-3-hydroxymethyl-N,N-dimethyl-1H-indole-5-sulfonamide.
- Substitution The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions, leading to various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is a synthetic compound that combines an indole framework with chloro and formyl groups, making it useful in medicinal chemistry for its potential biological activities. The presence of the sulfonamide group enhances its solubility and reactivity, making it suitable for various biological applications.
- Chemistry It is used as a building block for synthesizing more complex molecules.
- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is investigated for its potential therapeutic effects and as a lead compound for drug development.
- Industry It is utilized in the development of new materials and chemical processes.
The compound's biological activity is largely attributed to its ability to interact with specific molecular targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli in vitro.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
Anticancer Activity
The compound has been explored for its anticancer potential, inducing apoptosis in cancer cell lines like MDA-MB-231 (breast cancer cells). The mechanism involves the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10.0 |
Case Studies
- Antimicrobial Efficacy: A study evaluated the efficacy of 2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide against a panel of bacterial strains and the results indicated that the compound exhibited bactericidal effects, significantly reducing biofilm formation in Staphylococcus epidermidis at concentrations as low as 31.1 µg/mL.
- Cancer Cell Apoptosis: In a separate investigation, the compound was tested on various cancer cell lines, revealing that it could significantly enhance caspase-3 activity and induce morphological changes indicative of apoptosis at concentrations around 2.5 µM.
Mechanism of Action
The mechanism of action of 3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in covalent bonding with nucleophilic sites on proteins, while the sulfonamide group can enhance binding affinity through hydrogen bonding and electrostatic interactions . The dimethylamino group can modulate the compound’s lipophilicity and membrane permeability, influencing its bioavailability and distribution .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Core
Alkyl/Aryl Substituents
- 3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide (C₁₂H₁₄N₂O₃S, MW 266.32 g/mol): An additional methyl group at the 1-position increases molecular weight by ~14 g/mol compared to the parent compound. This substitution may sterically hinder interactions in biological systems .
- N-(2,5-Dimethoxyphenyl)-3-formyl-N,1-dimethyl-1H-indole-5-sulfonamide (41) : Incorporation of a dimethoxyphenyl group improves yield (89%) compared to simpler analogs, suggesting electron-donating substituents enhance reaction efficiency .
Formyl Group Modifications
Sulfonamide Group Variations
- N-Methyl-1H-indole-5-ethanesulfonamide (C₁₁H₁₄N₂O₂S, MW 238.31 g/mol): The sulfonamide is part of an ethane chain rather than directly attached to the indole. This reduces molecular weight and may alter membrane permeability .
- N-(2-Hydroxy-5-sulfamoylphenyl)-1H-indole-5-carboxamide (2g): Replacing the sulfonamide with a carboxamide retains hydrogen-bonding capacity but introduces a phenolic -OH group, increasing polarity .
Key Data Tables
Table 1. Structural and Physicochemical Comparison
Research Implications and Limitations
- Reactivity: The formyl group in this compound offers versatility for generating libraries of derivatives (e.g., hydrazones), a strategy less feasible in non-aldehydic analogs .
- Biological Data Gap : While structural analogs like N-[3-chloro-1-methyl-1H-indazol-5-yl]-4-methylbenzenesulfonamide show antiproliferative activity , specific data for the target compound are lacking, highlighting a need for pharmacological profiling.
- Synthetic Challenges : Lower yields in some derivatives (e.g., 28% for compound 13 ) suggest optimization is required for scalable production .
Biological Activity
3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its structure, synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.
Structure and Synthesis
The molecular formula of this compound is . The compound features an indole ring with a formyl group and a sulfonamide moiety, which enhance its solubility and biological reactivity. The synthesis typically involves multi-step reactions that can be optimized for yield and purity.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of carbonic anhydrases , enzymes crucial for various physiological functions. Studies have demonstrated significant inhibition at low nanomolar concentrations, suggesting a strong interaction with the enzyme's active site.
Table 1: Inhibition Potency against Carbonic Anhydrases
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | <10 | Carbonic Anhydrase II |
| Other Sulfonamide Derivatives | >100 | Various |
Antibacterial Properties
The sulfonamide component of the compound may confer antibacterial properties , making it a candidate for further pharmacological studies. Preliminary investigations have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal cytotoxic effects on human cells .
The mechanism by which this compound exerts its biological effects involves:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Enhanced Solubility : The sulfonamide group improves the compound’s solubility, facilitating its interaction with biological membranes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Activity : In vitro assays have shown that derivatives of indolesulfonamides can inhibit tumor cell proliferation by disrupting microtubule dynamics. The presence of specific substituents on the indole ring significantly influences their antitumor potency .
- Antifungal Activity : Research has identified that certain analogues exhibit potent antifungal activity against Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
- Cell Cycle Analysis : Flow cytometry studies demonstrated that treatment with this compound leads to significant alterations in cell cycle distribution in cancer cell lines, indicating its potential as an antineoplastic agent .
Q & A
Basic: What synthetic strategies are recommended for preparing 3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide?
Answer:
The synthesis of sulfonamide-substituted indoles typically involves sequential functionalization. A plausible route includes:
Sulfonamide Introduction: React 5-aminoindole with dimethylsulfamoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or Et₃N) to yield N,N-dimethyl-1H-indole-5-sulfonamide .
Formylation: Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the 3-formyl group. Ensure regioselectivity by controlling temperature (0–5°C) and reaction time .
Key Validation: Monitor intermediates via TLC and confirm using NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
Basic: How should researchers characterize the purity and structure of this compound?
Answer:
Employ a multi-technique approach:
- HPLC-MS: Quantify purity (>95%) using a C18 column (MeCN/H₂O gradient) and confirm molecular ion peaks (e.g., [M+H] for CHNOS: m/z 253.06) .
- Spectroscopy:
- NMR: Identify dimethyl sulfonamide protons (δ 2.8–3.1 ppm, singlet) and formyl proton (δ 9.9–10.1 ppm) .
- NMR: Confirm sulfonamide (δ 40–45 ppm for N-CH) and carbonyl (δ 185–190 ppm) .
- X-Ray Crystallography: Use SHELXL for refinement; resolve potential disorder in the sulfonamide or formyl groups .
Advanced: How can conflicting crystallographic data for sulfonamide-substituted indoles be resolved?
Answer:
Contradictions often arise from:
- Disordered Functional Groups: Use restraints (SHELXL commands like DFIX, ISOR) to model dynamic sulfonamide or formyl moieties .
- Twinned Crystals: Test for twinning (e.g., ROTAX in PLATON) and apply twin refinement (TWIN/BASF in SHELXL) .
- Validation Tools: Cross-check with CCDC databases (e.g., bond lengths: S–N ~1.63 Å; C=O ~1.21 Å) .
Advanced: What strategies optimize the compound’s reactivity for derivatization?
Answer:
The formyl group allows selective modifications:
- Nucleophilic Additions: React with Grignard reagents (e.g., MeMgBr) in THF at −78°C to form secondary alcohols.
- Reductive Amination: Use NaBHCN with primary amines (e.g., benzylamine) in MeOH to form Schiff bases .
- Oxidation/Reduction:
- Oxidation: Convert formyl to carboxylic acid using KMnO in acidic conditions (risk of over-oxidation; monitor via IR for C=O loss at ~1700 cm) .
- Reduction: Reduce formyl to CHOH with NaBH in EtOH (confirm via NMR: δ 4.5–4.7 ppm for –CHOH) .
Basic: What are common impurities in this compound, and how are they controlled?
Answer:
Typical impurities include:
- Unreacted 5-Aminoindole: Detect via HPLC (retention time ~3–4 min under MeCN/H₂O = 30:70) .
- Over-Oxidation Products: Monitor for carboxylic acid derivatives using IR (broad –OH stretch ~2500–3000 cm) .
Mitigation: - Use scavenger resins (e.g., polymer-bound sulfonic acid) during synthesis.
- Optimize reaction stoichiometry (e.g., 1.2 eq sulfamoyl chloride to ensure complete amidation) .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Answer:
Focus on modifying key pharmacophores:
- Sulfonamide Substituents: Replace N,N-dimethyl with cyclic amines (e.g., morpholine) to assess steric/electronic effects on target binding .
- Formyl Group: Derivatize to hydrazones or oximes for enhanced bioactivity. Test in enzyme inhibition assays (e.g., carbonic anhydrase) .
- Indole Core: Introduce halogens (Br, Cl) at position 6/7 to study hydrophobic interactions (see: 5-bromo derivatives in ).
Advanced: How should researchers address inconsistent biological activity data across studies?
Answer:
Contradictions may arise from:
- Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) .
- Solubility Issues: Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation .
- Metabolite Interference: Perform LC-MS/MS to identify degradation products during bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
